molecular formula C25H22F2O9S B11062700 methyl 3-(6-{[(2,4-difluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)propanoate

methyl 3-(6-{[(2,4-difluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)propanoate

Cat. No.: B11062700
M. Wt: 536.5 g/mol
InChI Key: VVGNVHSVURXUON-UHFFFAOYSA-N
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Description

Methyl 3-(6-{[(2,4-difluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)propanoate is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a complex structure with multiple functional groups, including a pyran ring, a benzodioxole moiety, and a difluorophenyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(6-{[(2,4-difluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)propanoate typically involves multi-step organic reactions. A possible synthetic route may include:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Difluorophenyl Sulfanyl Group: This step may involve a nucleophilic substitution reaction where a difluorophenyl thiol reacts with a suitable electrophilic intermediate.

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be introduced through a condensation reaction involving catechol and methoxy-substituted aldehydes.

    Final Coupling and Esterification: The final step involves coupling the intermediate compounds and esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Reaction Conditions: Optimization of temperature, pressure, and solvent conditions.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group or the sulfanyl group.

    Reduction: Reduction reactions may target the carbonyl group in the pyran ring.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Carboxylic acids, sulfoxides, or sulfones.

    Reduction Products: Alcohols or reduced pyran derivatives.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: Potential as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Biological Probes: Use as a probe to study biological pathways and interactions.

Industry

    Polymer Science: Incorporation into polymers to enhance their properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of methyl 3-(6-{[(2,4-difluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)propanoate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: A simpler ester with a phenolic moiety.

    Methyl 3-(6-{[(2,4-dichlorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate: A similar compound with chlorine substituents instead of fluorine.

Uniqueness

The presence of the difluorophenyl sulfanyl group and the benzodioxole moiety in methyl 3-(6-{[(2,4-difluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)propanoate makes it unique. These functional groups may impart specific electronic, steric, and reactivity properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C25H22F2O9S

Molecular Weight

536.5 g/mol

IUPAC Name

methyl 3-[6-[(2,4-difluorophenyl)sulfanylmethyl]-3-hydroxy-4-oxopyran-2-yl]-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)propanoate

InChI

InChI=1S/C25H22F2O9S/c1-31-18-8-14(23(33-3)25-24(18)34-11-35-25)15(9-20(29)32-2)22-21(30)17(28)7-13(36-22)10-37-19-5-4-12(26)6-16(19)27/h4-8,15,30H,9-11H2,1-3H3

InChI Key

VVGNVHSVURXUON-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)C(CC(=O)OC)C3=C(C(=O)C=C(O3)CSC4=C(C=C(C=C4)F)F)O)OC)OCO2

Origin of Product

United States

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